molecular formula C20H14O3 B14693930 Methanone, [2-(benzoyloxy)phenyl]phenyl- CAS No. 33719-60-7

Methanone, [2-(benzoyloxy)phenyl]phenyl-

Cat. No.: B14693930
CAS No.: 33719-60-7
M. Wt: 302.3 g/mol
InChI Key: JXOBSZHDPDFXJO-UHFFFAOYSA-N
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Description

Methanone, [2-(benzoyloxy)phenyl]phenyl- (IUPAC name: phenyl[2-(benzoyloxy)phenyl]methanone) is a benzophenone derivative featuring a benzoyloxy (ester) group at the ortho position of one phenyl ring. Its molecular formula is C₂₀H₁₄O₃, with a molecular weight of 302.33 g/mol. The benzoyloxy substituent introduces polar and electron-withdrawing characteristics, influencing reactivity, solubility, and photochemical stability. This compound is structurally related to UV absorbers and pharmaceutical intermediates, though its specific applications require further investigation .

Properties

CAS No.

33719-60-7

Molecular Formula

C20H14O3

Molecular Weight

302.3 g/mol

IUPAC Name

(2-benzoylphenyl) benzoate

InChI

InChI=1S/C20H14O3/c21-19(15-9-3-1-4-10-15)17-13-7-8-14-18(17)23-20(22)16-11-5-2-6-12-16/h1-14H

InChI Key

JXOBSZHDPDFXJO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=CC=CC=C2OC(=O)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methanone, [2-(benzoyloxy)phenyl]phenyl- typically involves the reaction of benzoyl chloride with 2-hydroxybenzophenone in the presence of a base such as pyridine. The reaction proceeds through the formation of an ester linkage between the benzoyl group and the hydroxyl group on the benzophenone . The reaction conditions usually require a solvent like dichloromethane and a temperature range of 0-5°C to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of Methanone, [2-(benzoyloxy)phenyl]phenyl- follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of automated systems for monitoring and controlling temperature, pressure, and reactant concentrations is common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

Methanone, [2-(benzoyloxy)phenyl]phenyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

    Reduction: Reduction reactions using reagents like lithium aluminum hydride can convert the ketone group to an alcohol.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methanone, [2-(benzoyloxy)phenyl]phenyl- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Methanone, [2-(benzoyloxy)phenyl]phenyl- involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to various biological effects. For example, its anticancer activity is believed to be due to its ability to induce apoptosis in cancer cells by interacting with specific proteins involved in cell death pathways .

Comparison with Similar Compounds

Substituent Effects on Physical and Chemical Properties

The following table compares key structural analogs, focusing on substituent variations and their impacts:

Compound Name (CAS RN) Substituents Molecular Weight (g/mol) Melting Point (°C) Key Properties/Applications Reference
Phenyl[2-(benzoyloxy)phenyl]methanone 2-benzoyloxy on phenyl 302.33 Not reported High polarity, ester hydrolysis susceptibility
4-Benzyloxy-2-hydroxybenzophenone (6079-76-1) 4-benzyloxy, 2-hydroxy on phenyl 320.35 Not reported UV absorption; ether stability
[2-Hydroxy-4-(octyloxy)phenyl]phenyl-methanone (1843-05-6) 2-hydroxy, 4-octyloxy on phenyl 340.45 Not reported Polymer additive (SML: 6 mg/kg)
2-(Trifluoromethyl)benzophenone (727-99-1) 2-CF₃ on phenyl 254.21 Not reported Strong electron-withdrawing group; photostability
(2-Aminophenyl)phenylmethanone (2835-77-0) 2-amino on phenyl 197.24 Not reported Pharmaceutical intermediate (e.g., Nepafenac precursor)

Key Observations :

  • Benzoyloxy vs. Benzyloxy : The benzoyloxy group (ester) in the target compound increases polarity and hydrolysis susceptibility compared to benzyloxy (ether) in CAS 6079-76-1. This makes the target compound more reactive under acidic/basic conditions but less stable in aqueous environments .
  • Hydroxy and Alkoxy Substitutents : Compounds like CAS 1843-05-6 with hydroxy and octyloxy groups are used in plastics due to their balanced hydrophobicity and UV absorption, suggesting the target compound may find niche roles in material science .

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